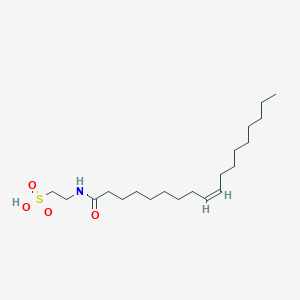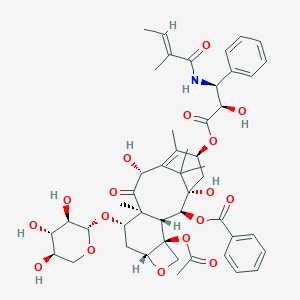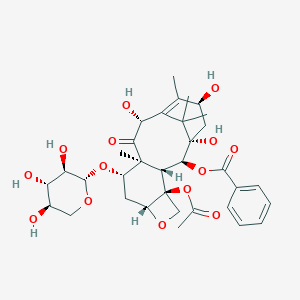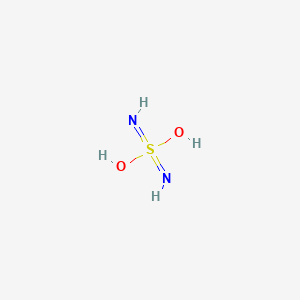
(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has been analyzed in various contexts, including its synthesis methods, structural analysis through X-ray crystallography, and application in chemical reactions to explore its physical and chemical properties. The molecular structure and chemical behavior signify its importance in the field of organic chemistry and its potential applications in developing pharmaceutical agents and materials with specific chemical functionalities.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions where specific configurations at the chiral centers are crucial for the desired activity and properties. For example, research on polymorphic forms of related ethyl propanoate compounds has shown the importance of precise synthesis techniques to achieve the desired molecular configuration and properties (Vogt et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through single-crystal X-ray diffraction analysis, revealing intricate details about the arrangement of atoms and the spatial configuration of functional groups. This structural information is crucial for understanding the compound's reactivity and interactions with biological targets or other chemical entities (Haoxiang Hu et al., 2011).
Chemical Reactions and Properties
Research has demonstrated various chemical reactions involving related sulfonamide and sulfonyl compounds, emphasizing their versatility in synthetic chemistry. These reactions include transformations through different reagents and conditions that elucidate the compound's chemical behavior and reactivity patterns (T. Kurihara et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined through experimental methods. For instance, the polymorphic forms of related compounds exhibit distinct physical characteristics that can affect their solubility, stability, and overall behavior in different environments (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are key aspects of this compound's utility in synthetic chemistry and potential pharmaceutical applications. Studies on related compounds have explored their reactivity and interactions with different chemical entities, providing insights into their chemical behavior and applications (T. Kurihara et al., 1991).
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis provides a novel approach to drug metabolism studies, enabling the preparation of mammalian metabolites of compounds like LY451395, a biaryl-bis-sulfonamide and potent α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator. Through microbial-based biocatalytic systems, notably with Actinoplanes missouriensis, it is possible to generate significant quantities of metabolites for structural characterization, offering insights into drug metabolism and facilitating clinical monitoring of drug metabolites (Zmijewski et al., 2006).
Selective Hydrolysis of Ester Groups
The study of the hydrolysis of methanesulfonate esters has provided essential knowledge for pharmaceutical chemistry, particularly in the selective removal of potentially genotoxic alkyl esters of methane sulfonic acid. This understanding is crucial for developing safer pharmaceutical compounds, demonstrating the importance of pH-dependent hydrolysis rates for different ester groups (Chan, Cox, & Sinclair, 2008).
Advancements in Organic Synthesis
Research into the stereo- and regioselective opening of 3-phenylglycidates by trifluoromethylsulfonamide has highlighted the precision achievable in organic synthesis. Such advancements enable the production of specific enantiomers of compounds, which is particularly beneficial for synthesizing pharmaceuticals with desired biological activities (Penso et al., 2001).
Crystallographic Insights
Crystallography offers profound insights into the molecular structure of compounds, as seen in the study of polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. Such research aids in understanding the physical and chemical properties of drug candidates, impacting their development and formulation (Vogt et al., 2013).
Novel Synthetic Routes
Investigations into synthetic routes towards derivatives of 3-(phenylsulfonimidoyl)propanoic acid showcase the continual development of new methodologies in organic chemistry. These methods provide versatile approaches to creating complex molecules with potential pharmacological applications, illustrating the ongoing innovation in drug synthesis and design (Tye & Skinner, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-18-12(15)10(13)11(14)8-4-6-9(7-5-8)19(2,16)17/h4-7,10-11,14H,3,13H2,1-2H3/t10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEHCOWSYFANRT-MNOVXSKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)
![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)









